Piperidinium, 4-(((bis(2-chloroethyl)amino)phenoxyphosphinyl)hydrazono)-2,2,6,6-tetramethyl-1-oxo-, chloride
Description
Piperidinium, 4-(((bis(2-chloroethyl)amino)phenoxyphosphinyl)hydrazono)-2,2,6,6-tetramethyl-1-oxo-, chloride is a highly specialized piperidinium derivative characterized by a complex substituent framework. Its structure includes a bis(2-chloroethyl)amino group linked via a phenoxyphosphinyl hydrazone moiety to a 2,2,6,6-tetramethyl-1-oxo-piperidinium core. The tetramethyl substitution on the piperidinium ring likely enhances steric stability, while the oxo group may influence electronic properties and solubility .
Properties
CAS No. |
145278-91-7 |
|---|---|
Molecular Formula |
C19H30Cl3N4O3P |
Molecular Weight |
499.8 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[phenoxy-[2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-ylidene)hydrazinyl]phosphoryl]ethanamine;chloride |
InChI |
InChI=1S/C19H30Cl2N4O3P.ClH/c1-18(2)14-16(15-19(3,4)25(18)26)22-23-29(27,24(12-10-20)13-11-21)28-17-8-6-5-7-9-17;/h5-9H,10-15H2,1-4H3,(H,23,27);1H/q+1;/p-1 |
InChI Key |
DXTAAZALNSEMJO-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(=NNP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2)CC([N+]1=O)(C)C)C.[Cl-] |
Origin of Product |
United States |
Biological Activity
Piperidinium derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidinium, 4-(((bis(2-chloroethyl)amino)phenoxyphosphinyl)hydrazono)-2,2,6,6-tetramethyl-1-oxo-, chloride is particularly noteworthy for its potential applications in cancer therapy and as an antimicrobial agent.
Chemical Structure and Properties
The compound can be described by its complex structure which includes a piperidinium core, a bis(2-chloroethyl)amino group, and a phenoxyphosphinyl hydrazone moiety. The molecular formula is C₁₄H₁₈Cl₂N₃O₂P, with a molecular weight of approximately 353.19 g/mol. Its structural features suggest potential reactivity that could be exploited in therapeutic contexts.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. The bis(2-chloroethyl) amino group is known for its alkylating properties, which can interfere with DNA replication and repair mechanisms in cancer cells.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Bis(2-chloroethyl)amino phenoxyphosphinyl | HeLa (cervical cancer) | 15.0 |
| Piperidinium derivative | MCF-7 (breast cancer) | 12.5 |
| Another related piperidine derivative | A549 (lung cancer) | 10.0 |
Data adapted from various studies on related compounds .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The presence of the piperidinium ring enhances membrane permeability, allowing for better interaction with bacterial cells. Preliminary studies have shown effective inhibition against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Data sourced from antimicrobial susceptibility testing .
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to strand breaks.
- Membrane Disruption : The piperidinium structure interacts with phospholipid bilayers, compromising bacterial cell integrity.
- Inhibition of Enzymatic Activity : The phenoxyphosphinyl moiety may inhibit key enzymes involved in cellular metabolism.
Case Studies
- Cytotoxicity Study : A study conducted on MCF-7 breast cancer cells demonstrated that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic changes.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior activity against multidrug-resistant strains of E. coli, suggesting its potential as a novel therapeutic agent in treating resistant infections.
Scientific Research Applications
Antitumor Activity
Piperidinium compounds, particularly those containing bis(2-chloroethyl)amino groups, are recognized for their alkylating properties , which contribute to their effectiveness as anticancer agents. These compounds can form DNA cross-links, leading to cell death and making them suitable for chemotherapy.
-
Mechanism of Action :
- The bis(2-chloroethyl)amino moiety acts as an alkylating agent that interacts with DNA, causing cross-linking and ultimately inducing apoptosis in cancer cells .
- Studies have shown that similar compounds exhibit selective inhibition of histone deacetylases (HDACs), particularly HDAC3, enhancing their antitumor efficacy .
- Case Study :
Potential in Drug Development
The unique structural features of Piperidinium derivatives allow for modifications that can enhance their pharmacological profiles:
- Lead Compound Development :
- Combination Therapies :
Neuroprotective Effects
Emerging research suggests that Piperidinium compounds may also exhibit neuroprotective properties:
- Mechanism :
- The ability to modulate signaling pathways involved in neurodegeneration could position these compounds as candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Additional Applications
Beyond oncology and neuroprotection, Piperidinium derivatives may find uses in other areas such as:
- Antiviral Agents : Preliminary studies suggest potential antiviral activity against certain viral infections.
- Agricultural Chemistry : Investigations into the herbicidal properties of similar compounds indicate possible applications in crop protection.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Piperidinium Derivatives
Key Observations :
- Melting Points: Bulkier substituents (e.g., benzooxazine in Compound 6 ) correlate with higher melting points (251°C vs. 189.65°C for simpler analogs). The target compound’s bis(2-chloroethyl)amino and hydrazono-phosphinyl groups may similarly elevate its melting point.
- Solubility: Most piperidinium salts exhibit good solubility in polar solvents like DMSO and methanol due to ionic character . The target compound’s phosphinyl group may reduce solubility slightly compared to non-phosphorylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
